molecular formula C13H18ClNS B12213226 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine

2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine

Cat. No.: B12213226
M. Wt: 255.81 g/mol
InChI Key: MCRKDDZFRNKWBG-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine ( 890647-54-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C13H18ClNS and a molecular weight of 255.81 g/mol, this piperidine derivative features a (4-chlorophenyl)sulfanyl ethyl side chain, a structure that is of significant interest in medicinal chemistry and drug discovery . Compounds with similar piperidine and aryl sulfanyl motifs are frequently investigated as key building blocks or potential inhibitors for various biological targets, including matrix metalloproteinases, which play a critical role in cancer progression . This reagent is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in hit-to-lead optimization phases, structure-activity relationship (SAR) studies, and as a synthetic intermediate for developing more complex molecules. For proper handling, please refer to the associated Safety Data Sheet. The product is supplied with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18ClNS

Molecular Weight

255.81 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethyl]piperidine

InChI

InChI=1S/C13H18ClNS/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2

InChI Key

MCRKDDZFRNKWBG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Chloro-2-[(4-chlorophenyl)sulfanyl]ethane

The first step entails reacting 4-chlorothiophenol with 1,2-dichloroethane under basic conditions. Deprotonation of the thiol group (e.g., using NaOH or K₂CO₃) generates a thiolate anion, which displaces one chloride from 1,2-dichloroethane.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or toluene

  • Temperature : 60–80°C

  • Base : K₂CO₃ (2.0 equiv)

  • Time : 6–12 hours

This yields 1-chloro-2-[(4-chlorophenyl)sulfanyl]ethane as a key intermediate. Excess 1,2-dichloroethane ensures mono-substitution, minimizing bis-sulfanyl byproducts.

Piperidine Alkylation

The chloroethyl intermediate undergoes nucleophilic substitution with piperidine . Piperidine’s secondary amine attacks the primary chloride, forming the target compound.

Reaction Conditions :

  • Solvent : Toluene or THF

  • Base : K₂CO₃ or triethylamine (1.5 equiv)

  • Temperature : 80–100°C (reflux)

  • Time : 12–24 hours

Yield : 60–75% after purification (column chromatography or recrystallization).

Thiol-Ene Click Chemistry

For substrates with unsaturated bonds, thiol-ene reactions offer a radical-mediated pathway.

Synthesis of 2-Vinylpiperidine

Starting from 2-pyridone , reduction with LiAlH₄ yields 2-piperidine methanol , which is dehydrated to 2-vinylpiperidine using POCl₃ or H₂SO₄.

Radical Thiol Addition

4-Chlorothiophenol and 2-vinylpiperidine react under radical initiation (e.g., azobisisobutyronitrile, AIBN) to form the anti-Markovnikov adduct.

Reaction Conditions :

  • Solvent : Benzene or DMF

  • Initiator : AIBN (1 mol%)

  • Temperature : 70–90°C

  • Time : 4–8 hours

Yield : 50–65%, with challenges in regioselectivity and vinyl precursor synthesis.

A three-step sequence involving ketone formation, reductive amination, and sulfanyl group introduction.

Synthesis of 2-(2-Oxoethyl)piperidine

Piperidine is alkylated with chloroacetone under basic conditions, followed by hydrolysis to the ketone.

Reductive Amination

The ketone reacts with 4-chlorothiophenol in the presence of NaBH₃CN or H₂/Pd-C, forming the secondary amine linkage.

Yield : 40–55%, limited by competing imine formation and over-reduction.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Nucleophilic SubstitutionHigh selectivity, scalableMulti-step, halogenated waste60–75%
Thiol-EneSingle-step, modularRadical initiator sensitivity50–65%
Reductive AminationAvoids halogenated reagentsLow efficiency, purification challenges40–55%

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while non-polar solvents (toluene) favor radical pathways. Weak bases (K₂CO₃) minimize side reactions compared to strong bases (NaH).

Temperature Control

Elevated temperatures (80–100°C) accelerate substitution but risk decomposition. Radical reactions require strict temperature control to prevent initiator degradation.

Purification Techniques

  • Column Chromatography : Effective for isolating non-polar products.

  • Recrystallization : Suitable for crystalline intermediates (e.g., using ethanol/water mixtures).

Emerging Approaches

Flow Chemistry

Continuous-flow systems improve heat transfer and reaction control, particularly for exothermic substitution steps.

Catalytic Methods

Pd-catalyzed C–S coupling between 2-bromoethylpiperidine and 4-chlorothiophenol offers a one-step route, though catalyst costs remain prohibitive .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group in the compound is susceptible to oxidation. Key reactions include:

  • Conversion to disulfide : Oxidation of the sulfanyl group can yield disulfide derivatives under oxidizing conditions (e.g., hydrogen peroxide, iodine).

  • Formation of sulfinic/sulfonic acids : Further oxidation may lead to sulfonic acid derivatives, though this requires harsher conditions.

Conditions :

  • Oxidizing agents: H₂O₂, I₂

  • Solvent: Aqueous or organic (e.g., ethanol)

  • Temperature: Room temperature to reflux

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes electrophilic substitution due to the electron-withdrawing chlorine substituent. Reactions include:

  • Nitration : Introduction of nitro groups at para/ortho positions relative to chlorine.

  • Friedel-Crafts alkylation/acylation : Alkylation or acylation at positions meta to chlorine.

Conditions :

  • Electrophiles: NO₂⁺, alkyl halides (e.g., CH₃COCl)

  • Catalysts: H₂SO₄, AlCl₃

  • Solvent: Dichloromethane, acetic acid

Nucleophilic Substitution

The sulfanyl group and piperidine ring participate in nucleophilic displacement reactions:

  • Alkylation/arylation : Reaction with alkyl/aralkyl halides (e.g., CH₃I, benzyl bromide) to form sulfides.

  • Thiolation : Replacement of sulfanyl hydrogen with thiols (e.g., using CS₂ in alkaline conditions) .

Conditions :

  • Nucleophiles: Alkyl/aralkyl halides, CS₂

  • Base: KOH, LiH

  • Solvent: DMF, ethanol

Condensation Reactions

The compound engages in condensation reactions to form heterocycles:

  • Oxadiazole formation : Reaction with CS₂ and KOH yields 1,3,4-oxadiazole derivatives .

  • Amide bond formation : Reaction with carboxylate esters (e.g., ethyl isonipecotate) under alkaline conditions .

Conditions :

  • Reagents: CS₂, carboxylate esters

  • Base: KOH, Na₂CO₃

  • Solvent: Ethanol, water

Acid-Base Reactions

The piperidine nitrogen undergoes protonation/deprotonation:

  • Protonation : Formation of hydrochloride salt with HCl .

  • Deprotonation : Reaction with strong bases (e.g., NaOH) to generate free amine.

Conditions :

  • Acid: HCl (aqueous)

  • Base: NaOH, KOH

  • Solvent: Water, methanol

Research Findings

  • Biological Activity : Derivatives exhibit urease inhibition (IC₅₀ ~0.63–21.25 µM) and antimicrobial properties .

  • Pharmacokinetics : The sulfanyl group enhances solubility and receptor binding affinity.

  • Synthetic Challenges : Control of reaction conditions (pH, temperature) is critical to avoid side reactions .

This compound’s reactivity underscores its utility in pharmaceutical development, particularly in synthesizing bioactive molecules with heterocyclic and sulfanyl functionalities. Further studies are warranted to explore its therapeutic potential and optimize reaction parameters for scale-up.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperidine, including 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine, exhibit significant antidepressant and anxiolytic effects. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

2. Anticancer Activity
Studies have shown that piperidine derivatives can inhibit tumor cell proliferation. The specific compound under discussion has demonstrated potential in targeting cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest . This makes it a candidate for further exploration in cancer therapy.

3. Antibacterial Effects
Preliminary investigations suggest that this compound possesses antibacterial properties against various pathogens, including Salmonella typhi and Bacillus subtilis. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

4. Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its potential mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperidine derivatives, including this compound. Results indicated significant reductions in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Screening

In vitro assays conducted on human cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 3: Antibacterial Activity

A series of experiments tested the antibacterial efficacy of the compound against common pathogens. Results demonstrated moderate to strong activity, suggesting potential for development into therapeutic agents for bacterial infections.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. The sulfur atom in the compound may also play a role in its biological activity by forming reversible covalent bonds with target proteins .

Comparison with Similar Compounds

Key Observations:

  • Sulfur vs.
  • Chlorophenyl vs. Methoxyphenyl : Compounds with methoxyphenyl substituents (e.g., from ) exhibit higher steric bulk and altered electronic profiles, which may influence receptor binding compared to chlorophenyl groups .

Case Study: Spiro Piperidine Derivatives

Compounds such as 3-{1'-[2-(4-Chlorophenyl)-3-methylbutanoyl]spiro[1,3-benzodioxole-2,4'-piperidine]-6-yl}propanoic acid () share the 4-chlorophenyl motif but incorporate a spiro benzodioxole system. These derivatives exhibit:

  • Enhanced Binding Specificity : The rigid spiro structure restricts conformational flexibility, improving target engagement in enzyme assays .
  • Complex Synthesis : Multi-step routes involving coupling reagents (TBTU) and chromatographic purification reduce scalability compared to the target compound’s straightforward synthesis .

Biological Activity

The compound 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine , often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorophenyl sulfanyl group. Its molecular formula is C13H16ClN1SC_{13}H_{16}ClN_{1}S, with a molecular weight of approximately 251.79 g/mol. The unique structural components contribute to its diverse biological activities.

Research indicates that This compound interacts with specific receptors and enzymes, modulating their activity. Notably, it has been shown to inhibit certain enzymes involved in disease pathways, leading to potential therapeutic effects in various conditions:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Studies have demonstrated its cytotoxicity against cancer cell lines, suggesting a role in cancer therapy .
  • Neuropharmacological Effects : There is evidence of its interaction with dopamine receptors, particularly the D4 subtype, which may influence neurological functions .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliModerate activity
AntitumorHCT116 Colon Cancer CellsCytotoxicity observed
NeuropharmacologicalDopamine D4 ReceptorHigh affinity (IC50 = 0.057 nM)

Case Studies and Research Findings

  • Antimicrobial Screening : A series of studies evaluated the antimicrobial properties of various piperidine derivatives, including the target compound. Results indicated strong antibacterial activity against several pathogenic strains, confirming its potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HCT116) revealed that the compound significantly reduces cell viability, indicating promising anticancer properties. The mechanism appears to involve apoptosis induction in malignant cells .
  • Neuropharmacological Evaluation : The compound's binding affinity for dopamine receptors suggests potential applications in treating neuropsychiatric disorders. Its selectivity for the D4 receptor over others highlights its therapeutic promise in conditions like schizophrenia and ADHD .

Q & A

Q. What are the optimal synthetic routes for 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized by reacting 4-chlorophenyl thiol with a halogenated ethyl-piperidine precursor under basic conditions (e.g., NaOH in dichloromethane) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity ≥95% is validated via HPLC with UV detection (λ = 254 nm) or GC-MS .

Q. How is the compound structurally characterized to confirm its identity?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify sulfanyl-ethyl-piperidine connectivity and aromatic substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 268.07 for C13_{13}H16_{16}ClNS) .
  • FT-IR : Peaks at 2550–2600 cm1^{-1} (S-H stretch) and 690 cm1^{-1} (C-Cl) .

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C under inert gas (argon/nitrogen) in amber glass vials to prevent oxidation of the sulfanyl group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does this compound interact with hERG K+^++ channels, and what are the implications for cardiotoxicity?

The sulfanyl-ethyl-piperidine scaffold is structurally similar to hERG inhibitors like cloperastine, which block the channel via π-π stacking with Phe656 and Tyr652 residues . Electrophysiological assays (patch-clamp on HEK293 cells) are critical to quantify IC50_{50} values. Contradictions in literature data may arise from differences in assay pH (e.g., 7.4 vs. 6.8) or voltage protocols . Mitigate false positives by cross-validating with radioligand binding assays .

Q. How can conflicting bioactivity data across studies be resolved?

For example, terahertz spectroscopy (THz-TDS) combined with DFT calculations revealed that minor structural differences (e.g., 2- vs. 4-chlorophenyl substitution) drastically alter hydrogen-bonding networks and receptor binding . Reproducibility requires standardized assay conditions (e.g., solvent polarity, temperature) and orthogonal validation (e.g., SPR for binding kinetics) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use QSAR models to estimate logP (≈3.2), blood-brain barrier penetration (high), and CYP450 inhibition (e.g., CYP2D6 inhibition due to piperidine moiety) .
  • Molecular Dynamics (MD) : Simulate sulfanyl group flexibility to optimize binding to targets like σ receptors .

Q. How can green chemistry principles be applied to its synthesis?

Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic methods (e.g., CuI/ligand systems) improve atom economy in C-S bond formation . Micellar HPLC reduces solvent waste in purity analysis .

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